molecular formula C6H12O5S B12589543 1-Hydroxy-5-oxopentan-2-YL methanesulfonate CAS No. 645412-80-2

1-Hydroxy-5-oxopentan-2-YL methanesulfonate

Cat. No.: B12589543
CAS No.: 645412-80-2
M. Wt: 196.22 g/mol
InChI Key: UEBDSIDZEYVUBW-UHFFFAOYSA-N
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Description

1-Hydroxy-5-oxopentan-2-YL methanesulfonate is an organic compound with the molecular formula C6H10O5S It is a derivative of methanesulfonic acid and is characterized by the presence of a hydroxy group, a ketone group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-oxopentan-2-YL methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-5-oxopentane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired methanesulfonate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-5-oxopentan-2-YL methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonate ester under mild conditions.

Major Products Formed:

    Oxidation: Formation of 1,5-pentanedione or 1,5-pentanedioic acid.

    Reduction: Formation of 1,5-pentanediol.

    Substitution: Formation of various substituted pentan-2-yl derivatives.

Scientific Research Applications

1-Hydroxy-5-oxopentan-2-YL methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hydroxy-5-oxopentan-2-YL methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate ester group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various biochemical and chemical processes, potentially targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

    1-Hydroxy-5-oxopentan-2-YL acetate: Similar structure but with an acetate ester group.

    1-Hydroxy-5-oxopentan-2-YL benzoate: Contains a benzoate ester group instead of methanesulfonate.

    1-Hydroxy-5-oxopentan-2-YL tosylate: Features a tosylate ester group.

Uniqueness: 1-Hydroxy-5-oxopentan-2-YL methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific chemical reactions and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

645412-80-2

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

(1-hydroxy-5-oxopentan-2-yl) methanesulfonate

InChI

InChI=1S/C6H12O5S/c1-12(9,10)11-6(5-8)3-2-4-7/h4,6,8H,2-3,5H2,1H3

InChI Key

UEBDSIDZEYVUBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC(CCC=O)CO

Origin of Product

United States

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